molecular formula C16H25N3S B11602021 5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione

5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione

Cat. No.: B11602021
M. Wt: 291.5 g/mol
InChI Key: LBZQMIJLGUMNPB-UHFFFAOYSA-N
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Description

5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with butyl, ethyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the triazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic ring and the triazolidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or antifungal agent.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-2-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione
  • 5-Butyl-2-(3,4-dimethylphenyl)-5-propyl-1,2,4-triazolidine-3-thione

Uniqueness

5-Butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl, ethyl, and dimethylphenyl groups differentiates it from other triazolidine derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C16H25N3S

Molecular Weight

291.5 g/mol

IUPAC Name

5-butyl-2-(3,4-dimethylphenyl)-5-ethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C16H25N3S/c1-5-7-10-16(6-2)17-15(20)19(18-16)14-9-8-12(3)13(4)11-14/h8-9,11,18H,5-7,10H2,1-4H3,(H,17,20)

InChI Key

LBZQMIJLGUMNPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)CC

Origin of Product

United States

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